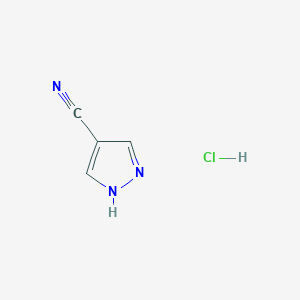

1H-Pyrazole-4-carbonitrile hydrochloride

Descripción general

Descripción

1H-Pyrazole-4-carbonitrile hydrochloride is an organic compound that belongs to the pyrazole family. This compound is characterized by a pyrazole ring substituted with a cyano group at the 4-position and a hydrochloride salt. It is a solid compound, typically white to pale yellow in color, and is slightly soluble in water but more soluble in organic solvents like ethanol and dimethyl sulfoxide .

Mecanismo De Acción

Target of Action

Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

It’s known that pyrazole derivatives interact with their targets, leading to changes that result in their pharmacological effects .

Result of Action

It’s known that pyrazole derivatives can have potent antileishmanial and antimalarial activities .

Métodos De Preparación

The synthesis of 1H-pyrazole-4-carbonitrile hydrochloride can be achieved through various methods. One common approach involves the one-pot condensation of pyrazole-4-aldehydes and hydroxylamine hydrochloride to form the corresponding oxime, followed by dehydration using a catalytic amount of orthophosphoric acid . This method is notable for being metal-free, cost-effective, and highly efficient, yielding up to 98-99% . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the process is scalable and economically viable.

Análisis De Reacciones Químicas

1H-Pyrazole-4-carbonitrile hydrochloride undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The cyano group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include hydroxylamine hydrochloride, formic acid, and orthophosphoric acid . Major products formed from these reactions include oximes, amines, and other substituted pyrazole derivatives .

Aplicaciones Científicas De Investigación

1H-Pyrazole-4-carbonitrile hydrochloride has a wide range of applications in scientific research:

Comparación Con Compuestos Similares

1H-Pyrazole-4-carbonitrile hydrochloride can be compared with other similar compounds such as:

1H-Pyrazole-4-carboxamide: Similar in structure but with an amide group instead of a nitrile group.

1H-Pyrazole-4-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group.

1H-Pyrazole-4-carbaldehyde: Features an aldehyde group at the 4-position.

The uniqueness of this compound lies in its nitrile group, which provides distinct reactivity and versatility in chemical synthesis compared to its analogs .

Actividad Biológica

1H-Pyrazole-4-carbonitrile hydrochloride is a compound that belongs to the pyrazole family, which is known for its diverse biological activities. This article delves into the biological properties, synthesis, and potential applications of this compound, supported by recent research findings and case studies.

Overview of Pyrazole Derivatives

Pyrazoles are five-membered heterocyclic compounds characterized by two adjacent nitrogen atoms. They have garnered significant attention due to their extensive pharmacological properties, including anti-inflammatory, antimicrobial, and antitumor activities. The presence of functional groups such as nitriles enhances their reactivity and biological potential .

Antimicrobial Properties

This compound exhibits notable antimicrobial activity against various pathogens. Research indicates that compounds containing the pyrazole ring can effectively inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The nitrile group in this compound may contribute to its antimicrobial efficacy by interfering with microbial metabolic processes.

Anti-inflammatory Effects

Several studies have reported the anti-inflammatory properties of pyrazole derivatives. For instance, compounds similar to 1H-pyrazole-4-carbonitrile have shown significant inhibition of pro-inflammatory cytokines like TNF-α and IL-6 in vitro. These effects were comparable to established anti-inflammatory drugs such as indomethacin .

Synthesis and Characterization

The synthesis of this compound typically involves cyclization reactions that yield high purity and yield rates. A common method includes the reaction of hydrazine derivatives with carbonyl compounds followed by nitrilation. Characterization techniques such as NMR, FT-IR, and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .

Case Studies

Case Study 1: Antimicrobial Activity Assessment

In a study conducted by Rahimizadeh et al., a series of pyrazole derivatives were synthesized and evaluated for their antibacterial activity. The results indicated that specific derivatives exhibited potent activity against E. coli and S. aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Case Study 2: Anti-inflammatory Evaluation

Another investigation focused on the anti-inflammatory potential of pyrazole derivatives in carrageenan-induced edema models. The study found that certain derivatives significantly reduced paw edema in rats, demonstrating their potential as therapeutic agents for inflammatory conditions .

Summary of Research Findings

The following table summarizes key findings regarding the biological activity of this compound:

Propiedades

IUPAC Name |

1H-pyrazole-4-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N3.ClH/c5-1-4-2-6-7-3-4;/h2-3H,(H,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXSZCZJXJVUJEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.